molecular formula C23H22N2O2 B3647913 2-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

2-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B3647913
M. Wt: 358.4 g/mol
InChI Key: ALYADYFUSXPFSQ-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported .


Molecular Structure Analysis

The molecular structure of benzamides generally consists of a benzene ring attached to a carboxamide group . The specific structure of “2-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide” would likely include additional functional groups based on its name.


Chemical Reactions Analysis

The chemical reactions involving benzamides can vary widely depending on the specific compound and reaction conditions. In general, benzamides can participate in various types of organic reactions .


Physical and Chemical Properties Analysis

Benzamides are typically solid at room temperature, and their solubility can vary . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.

Mechanism of Action

The mechanism of action of benzamides can vary widely and is often dependent on the specific derivative and its biological target. For example, some benzamides are used in medicine due to their psychoactive or antipsychotic effects .

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on the specific compound. Some benzamides may be harmful if swallowed or inhaled, and may pose other health risks . Always handle chemicals with appropriate safety precautions.

Future Directions

Research into benzamides and their derivatives is ongoing, with potential applications in various fields including medicine, industry, and agriculture . Future research will likely continue to explore the synthesis, properties, and applications of new benzamide derivatives.

Properties

IUPAC Name

2-methyl-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-9-5-6-12-19(17)23(27)25-21-14-8-7-13-20(21)22(26)24-16-15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYADYFUSXPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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